molecular formula C12H16O2 B2472936 (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid CAS No. 2248202-62-0

(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid

Cat. No.: B2472936
CAS No.: 2248202-62-0
M. Wt: 192.258
InChI Key: TVAGSCAXJSENSY-JTQLQIEISA-N
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Description

(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to a 2-methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethylbenzene and 2-methylpropanoic acid.

    Friedel-Crafts Alkylation: The 2,4-dimethylbenzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the (2S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Friedel-Crafts Alkylation: Utilizing large reactors and optimized conditions to maximize yield and purity.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistency and efficiency in producing the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of 2,4-dimethylbenzoic acid.

    Reduction: Formation of 2,4-dimethylphenyl-2-methylpropanol.

    Substitution: Formation of 2,4-dimethyl-6-nitrophenyl-2-methylpropanoic acid.

Scientific Research Applications

(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the functional group attached to the aromatic ring.

    2,3-Dimethoxybenzoic acid: Similar aromatic structure but with different substituents on the benzene ring.

Uniqueness

(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is unique due to its specific chiral center and the combination of the 2,4-dimethylphenyl group with a 2-methylpropanoic acid backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAGSCAXJSENSY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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